4-(4-Methylpentyl)cyclohexane-1-carboxylic acid
Description
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a branched 4-methylpentyl substituent at position 4 of the cyclohexane ring. The compound’s branched alkyl chain likely enhances lipophilicity, influencing solubility, reactivity, and biological interactions. Such derivatives are often explored in pharmaceutical intermediates, bioconjugation, and materials science .
Properties
CAS No. |
79127-08-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
YCUIGRDWFDNJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Kumada Cross-Coupling and Catalytic Hydrogenation
A prominent strategy involves constructing the aromatic precursor 4-(4-methylpentyl)benzoic acid followed by catalytic hydrogenation to yield the cyclohexane derivative. This two-step approach leverages modern cross-coupling techniques and established hydrogenation protocols.
Step 1: Kumada Coupling
Methyl 4-bromobenzoate undergoes cross-coupling with 4-methylpentylmagnesium bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form methyl 4-(4-methylpentyl)benzoate. The reaction proceeds in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving yields of 65–75%. Hydrolysis of the ester with aqueous NaOH (2 M, 70°C, 4 hours) produces 4-(4-methylpentyl)benzoic acid.
Step 2: Catalytic Hydrogenation
The aromatic ring is hydrogenated using a ruthenium catalyst (5% Ru/C) under high-pressure H₂ (80–150 kg/cm²) at 140–170°C. This step converts the benzene ring to a cyclohexane structure while preserving the carboxylic acid and alkyl substituents. The reaction typically yields 85–90% of 4-(4-methylpentyl)cyclohexane-1-carboxylic acid as a cis/trans isomer mixture.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst | 5% Ru/C | 85–90 |
| H₂ Pressure | 100 kg/cm² | — |
| Temperature | 155°C | — |
| Reaction Time | 1.5 hours | — |
Challenges :
- Isomer separation requires chromatography or selective crystallization.
- Catalyst poisoning by residual bromine from Step 1 necessitates rigorous purification.
Direct Functionalization of Cyclohexane Intermediates
Radical Bromination and Alkylation
This route functionalizes cyclohexane-1-carboxylic acid through radical bromination at the C4 position, followed by alkylation with a 4-methylpentyl nucleophile.
Step 1: Radical Bromination
Cyclohexane-1-carboxylic acid is treated with N-bromosuccinimide (NBS) under UV light in CCl₄ to introduce a bromine atom at C4. The reaction achieves 40–50% regioselectivity for the C4 position, with competing bromination at C2 and C3.
Step 2: Grignard Alkylation
The brominated intermediate reacts with 4-methylpentylmagnesium bromide in dry ether at 0°C to room temperature. After quenching with NH₄Cl, the product is oxidized (KMnO₄, acidic conditions) to regenerate the carboxylic acid, yielding 30–35% of the target compound.
Limitations :
- Low regioselectivity in bromination.
- Competing elimination reactions during alkylation.
Isomerization and Purification Strategies
Cis/Trans Isomer Separation
The hydrogenation step in Section 1.1 produces a 55:45 cis/trans isomer mixture. Separation is achieved via:
Catalytic Isomerization
A mixture of cis/trans isomers is heated with PtO₂ in acetic acid at 80°C for 6 hours, shifting the ratio to 90:10 trans/cis.
Alternative Pathways from Byproduct Utilization
Diester Hydrolysis and Functionalization
Analogous to methods in patent WO2021107047A1, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate (a byproduct of 1,4-cyclohexanedimethanol production) serves as a starting material. Hydrolysis yields 4-(hydroxymethyl)cyclohexane-1-carboxylic acid, which is converted to the target compound via:
- Tosylation : Reaction with TsCl in pyridine.
- Nucleophilic Substitution : Displacement with 4-methylpentylmagnesium bromide.
This route offers cost advantages but requires multi-step optimization.
Industrial-Scale Considerations
Catalyst Recycling
Ruthenium catalysts from hydrogenation steps are recovered via filtration and reactivated by washing with dilute HNO₃ (5%) and H₂ reduction. This reduces costs by enabling 8–10 reuse cycles.
Environmental Impact
Waste streams containing residual bromine or Grignard reagents are neutralized with NaHSO₃ before disposal. Solvent recovery (THF, ethanol) via distillation achieves 90% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be further oxidized to form cyclohexane derivatives with additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Cyclohexane derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexane-1-methanol.
Substitution: Cyclohexane-1-carboxylate esters, cyclohexane-1-carboxamides, cyclohexane-1-carbonyl chlorides.
Scientific Research Applications
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules or as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The 4-methylpentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Cyclohexane-1-carboxylic Acid Derivatives
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Application Differences
Key Research Findings
Substituent Impact on Bioactivity :
- The 4-methylpentyl group’s lipophilicity may enhance membrane permeability, making it suitable for prodrug designs. In contrast, the sulfonamido-methyl group in enhances hydrogen-bonding capacity, affecting solubility and receptor binding .
- The trifluoromethyl group () introduces electron-withdrawing effects, altering acidity and metabolic stability .
Structural Insights :
- Crystal structures of 4-(4-chlorophenyl) derivatives () reveal planar aromatic rings and chair conformations of cyclohexane, critical for packing efficiency and stability .
Functionalization Strategies: Maleimide-containing derivatives () enable site-specific protein modifications, while formamidomethyl groups () facilitate radiolabeling for diagnostic imaging .
Binding Affinity: AMCHA () outperforms ε-aminocaproic acid (EACA) in binding to the Kringle 1 domain due to its rigid cyclohexane backbone, highlighting the role of structural rigidity in molecular recognition .
Biological Activity
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane structure with a carboxylic acid functional group and a branched alkyl substituent. Its molecular formula is , and it has a molecular weight of approximately 212.33 g/mol. This compound's unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical behavior of 4-(4-methylpentyl)cyclohexane-1-carboxylic acid can be understood through typical reactions of carboxylic acids, such as esterification, amidation, and decarboxylation. These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic effects. For instance, studies suggest that structural modifications can significantly influence the binding affinity and activity of similar compounds against specific biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis provides insights into how variations in molecular structure influence biological activity. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid | C₁₃H₂₄O₂ | Contains an additional methyl group, altering reactivity |
| 4-Methylcyclohexane-1-carboxylic acid | C₁₁H₂₄O₂ | Lacks the branched alkyl group, affecting solubility |
| Loxanast | C₁₃H₁₉N₃O₄S | Similar structure but different substituents |
These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and potential applications of these compounds.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity of related compounds in various cell lines. For example, cytotoxicity assays in yeast and human lung epithelial cells have demonstrated varying degrees of toxicity depending on the compound's structure and functional groups . These studies utilize high-throughput screening methods to assess cell viability and identify potential therapeutic candidates.
Q & A
Basic Questions
Q. What analytical methods are recommended to confirm the purity and structural identity of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid?
- Methodological Answer:
- Purity Determination: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is standard. Ensure a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid to resolve impurities. Purity thresholds should exceed 98% (HPLC area percentage) .
- Structural Confirmation: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .
Q. What synthetic routes are commonly employed for cyclohexane-carboxylic acid derivatives with alkyl substituents?
- Methodological Answer:
- Friedel-Crafts Alkylation: Introduce alkyl groups (e.g., 4-methylpentyl) to cyclohexane rings using Lewis acid catalysts (AlCl₃ or FeCl₃). Post-functionalization via carboxylation with CO₂ under high pressure yields the carboxylic acid moiety .
- Cyclopropane Ring Opening: For sterically hindered derivatives, synthesize cyclopropane intermediates (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid) followed by acid-catalyzed ring expansion .
Advanced Research Questions
Q. How can researchers address contradictory data in stereochemical assignments of 4-substituted cyclohexane-carboxylic acids?
- Methodological Answer:
- X-ray Crystallography: Resolve axial/equatorial substituent positions via single-crystal analysis. For example, the crystal structure of 4-({[(E)-pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid was determined using Mo-Kα radiation (λ = 0.71073 Å) to confirm spatial orientation .
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
Q. What computational strategies predict the biological activity or material properties of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid derivatives?
- Methodological Answer:
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the carboxylic acid group for hydrogen bonding and hydrophobic interactions with alkyl chains .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Compare with analogs like 4-hydroxycyclohexanecarboxylic acid (ChemSpider ID: 133210) to evaluate substituent effects .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
- Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, Hofmann rearrangements of cyclopropane precursors require pH control (pH 1–2) and low temperatures (0–5°C) to suppress decarboxylation .
- In-line Analytics: Implement FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling rapid adjustments .
Methodological Notes for Data Interpretation
- Contradictory Spectral Data: Cross-validate NMR peaks with computed chemical shifts (e.g., using ACD/Labs or ChemDraw). Discrepancies in coupling constants may indicate rotational isomers .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, especially for derivatives intended for high-temperature applications (e.g., polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
